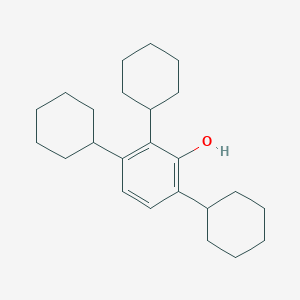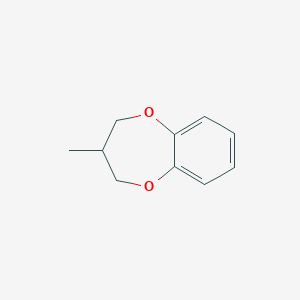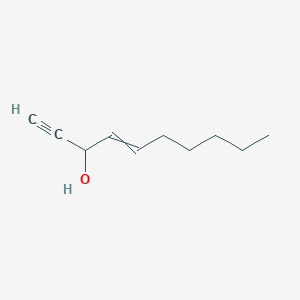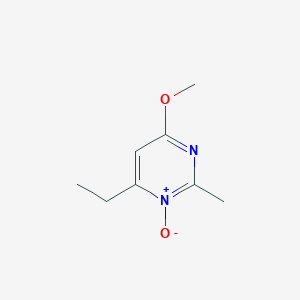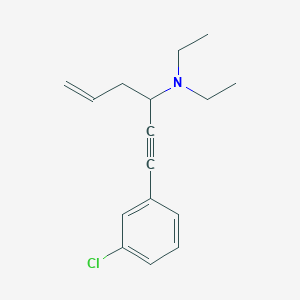![molecular formula C18H17N3O B14381224 5-Methyl-4-phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole CAS No. 89778-93-8](/img/structure/B14381224.png)
5-Methyl-4-phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of click chemistry can be scaled up for industrial applications, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-4-phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions are typically mild, ensuring the stability of the triazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a wide range of substituted triazole derivatives .
Applications De Recherche Scientifique
5-Methyl-4-phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Methyl-4-phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole
- (E)-1-(4-Bromophenyl)-3-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl]prop-2-en-1-one .
Uniqueness
What sets 5-Methyl-4-phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
89778-93-8 |
|---|---|
Formule moléculaire |
C18H17N3O |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
5-methyl-4-phenyl-1-(4-prop-2-enoxyphenyl)triazole |
InChI |
InChI=1S/C18H17N3O/c1-3-13-22-17-11-9-16(10-12-17)21-14(2)18(19-20-21)15-7-5-4-6-8-15/h3-12H,1,13H2,2H3 |
Clé InChI |
JFKAGMAAQNDFJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=NN1C2=CC=C(C=C2)OCC=C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


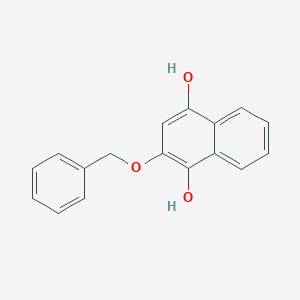
![8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14381153.png)
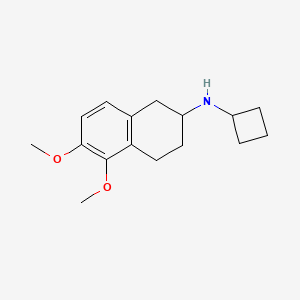
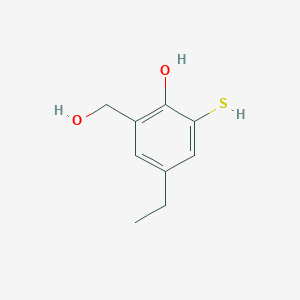
![[4-(Benzenesulfonyl)butoxy]benzene](/img/structure/B14381175.png)
![4-[(E)-(Hydrazinylmethylidene)amino]-1,2,5-oxadiazole-3-carboxylic acid](/img/structure/B14381176.png)
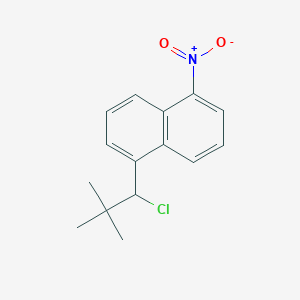
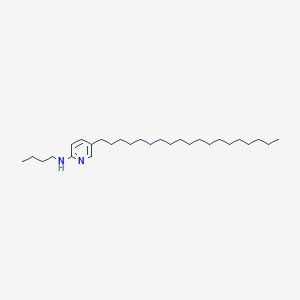
![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide](/img/structure/B14381187.png)
